Ethyl (tert-butoxycarbonyl)alaninate

Description

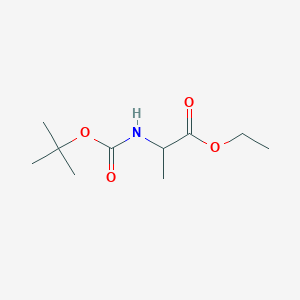

Ethyl (tert-butoxycarbonyl)alaninate is a protected derivative of the amino acid alanine, widely used in peptide synthesis. The tert-butoxycarbonyl (Boc) group shields the α-amino group during chemical reactions, preventing unwanted side interactions. The ethyl ester moiety enhances solubility in organic solvents and stabilizes the carboxylic acid functionality. This compound is critical in solid-phase peptide synthesis (SPPS), where selective deprotection of the Boc group (via trifluoroacetic acid) allows sequential amino acid coupling .

Properties

Molecular Formula |

C10H19NO4 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C10H19NO4/c1-6-14-8(12)7(2)11-9(13)15-10(3,4)5/h7H,6H2,1-5H3,(H,11,13) |

InChI Key |

ZFNFXIVKGTXSMW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Data Table 1: Properties of 3-Amino-N-Boc-L-alanine ethyl ester

| Property | Value/Description |

|---|---|

| Chemical Formula | C₁₁H₁₅N₃O₃ |

| Molecular Weight | 227.25 g/mol |

| Solubility | Soluble in water and organic solvents |

| Antimicrobial MIC | 32 µg/mL against Staphylococcus aureus |

| Neuroprotection Increase | 25% cell viability increase under oxidative stress |

Data Table 2: Chemical identifiers

| Characteristic | Detail |

|---|---|

| IUPAC Name | ethyl (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

| InChI | InChI=1S/C10H20N2O4/c1-5-15-8(13)7(6-11)12-9(14)16-10(2,3)4/h7H,5-6,11H2,1-4H3,(H,12,14)/t7-/m0/s1 |

| InChI Key | YXOZMGVLWNQVCP-ZETCQYMHSA-N |

| Canonical SMILES | CCOC(=O)C(CN)NC(=O)OC(C)(C)C |

| Isomeric SMILES | CCOC(=O)C@HNC(=O)OC(C)(C)C |

| Molecular Formula | C10H20N2O4 |

| Molecular Weight | 232.28 g/mol |

Chemical Reactions Analysis

Types of Reactions

Ethyl (tert-butoxycarbonyl)alaninate undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid in methanol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid, and oxalyl chloride in methanol.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: Specific oxidizing and reducing agents depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include free alanine, substituted alanine derivatives, and various oxidized or reduced forms of the compound.

Scientific Research Applications

Ethyl (tert-butoxycarbonyl)alaninate is a chemical compound with the molecular formula . It is primarily utilized in peptide synthesis and organic reactions involving amino acids. The Boc group can be removed under acidic conditions, allowing for further functionalization of the alanine moiety.

Applications

This compound is primarily used in peptide synthesis and organic reactions involving amino acids. Its versatility makes it valuable in both academic research and the pharmaceutical industry.

Peptide Synthesis: It is a crucial component in synthesizing more complex peptides and proteins for research and pharmaceutical applications.

Biological Relevance: this compound exhibits biological relevance due to its structural similarity to natural amino acids. The compound has shown excellent affinity with adenosine triphosphate (ATP), indicating potential roles in biochemical pathways involving energy transfer and metabolism. Additionally, its derivatives may have implications in drug design and development, particularly in creating bioactive peptides.

Interaction with ATP: Studies have demonstrated that this compound interacts effectively with ATP, impacting various biochemical pathways. Research indicates that this compound can compete with other substrates for binding sites, which is essential for understanding its role in metabolic processes. Further interaction studies could elucidate its potential therapeutic applications.

Structural Similarity and Uniqueness

Mechanism of Action

The mechanism of action of ethyl (tert-butoxycarbonyl)alaninate primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites on the molecule. Upon deprotection, the free amine can participate in further chemical transformations, such as peptide bond formation.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethyl Esters

Table 2: Deprotection Conditions

| Compound | Deprotection Reagent | Conditions |

|---|---|---|

| This compound | Trifluoroacetic acid | Room temperature |

| Ethyl N-acetyl-N-butyl-β-alaninate | NaOH/MeOH | Reflux |

| Ethyl p-aminocinnamate | H₂/Pd-C | Hydrogenation |

Q & A

Q. What are the standard synthetic routes for Ethyl (tert-butoxycarbonyl)alaninate, and how do reaction conditions influence yield and purity?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group in alanine derivatives. For example, L-alanine derivatives are protected using di-tert-butyl dicarbonate in dichloromethane under basic conditions . Ethyl disulfide or similar reagents may introduce disulfanyl groups in advanced analogs. Critical parameters include solvent choice (e.g., dichloromethane for Boc protection), reaction time (3–4 hours for reflux steps), and monitoring via gas chromatography to optimize intermediate purity . Yield improvements often require iterative adjustments to stoichiometry and temperature.

Q. How can researchers characterize this compound and confirm its structural integrity?

Key characterization methods include:

- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d6) reveals distinct peaks for the Boc group (δ ~1.40 ppm for tert-butyl protons) and ester functionalities (δ ~4.49 ppm for ethyl ester protons) .

- HPLC : Used to assess purity, especially when synthesizing enantiomerically pure forms .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 215.29 for the parent compound) confirm molecular weight .

Advanced Research Questions

Q. What experimental strategies address Boc group instability during peptide coupling or acidic/basic conditions?

The Boc group is susceptible to cleavage under strong acids (e.g., TFA) or prolonged basic conditions. To mitigate this:

- Use mild deprotection agents like HCl in dioxane for controlled removal .

- Optimize coupling reagents (e.g., HATU or DCC) to minimize side reactions .

- Monitor reaction progress via TLC or LC-MS to detect premature deprotection . Conflicting data on stability in polar solvents (e.g., DMSO) suggests pre-screening solvent compatibility .

Q. How does stereochemistry (D/L configuration) impact the compound’s reactivity in enantioselective synthesis?

The D-configuration in this compound exhibits distinct reactivity in peptide synthesis compared to L-analogs. For example:

Q. What are the contradictions in reported biological activities, and how can they be resolved methodologically?

While some studies highlight its potential as a peptide intermediate, others note negligible enzyme inhibition. To resolve discrepancies:

- Standardize assay conditions (e.g., buffer pH, temperature) across studies .

- Use orthogonal validation methods (e.g., QPCR for gene expression vs. enzymatic assays) when evaluating interactions with AOX-related genes .

Q. What advanced techniques enable the study of this compound’s interactions with biomolecules?

- Molecular Docking : Predict binding affinities with proteins like aldehyde oxidase (AOX) using software such as AutoDock .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters of ligand-protein interactions .

- In Vivo Models : Test metabolic stability in insect repellency studies, referencing protocols for IR 3535 (a structural analog) .

Methodological Notes

- Data Contradictions : Variations in reported melting points or biological activities may arise from impurities or divergent synthetic routes. Always cross-validate with peer-reviewed sources .

- Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis requires optimizing catalyst loading (e.g., pyridine in acetylation steps) and purification via column chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.